4-Cyclobutoxybenzoic acid chemical properties
4-Cyclobutoxybenzoic acid chemical properties
An In-Depth Technical Guide to 4-Cyclobutoxybenzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Cyclobutoxybenzoic acid, a molecule of increasing interest in the fields of medicinal chemistry and materials science. We delve into its core chemical properties, established synthesis protocols, spectroscopic profile, and key safety considerations. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the strategic application of this compound. The guide highlights the significance of the cyclobutoxy moiety as a bioisostere and its role in modulating the physicochemical properties of parent benzoic acid structures for enhanced therapeutic potential.
Molecular Identity and Physicochemical Characteristics
4-Cyclobutoxybenzoic acid is a solid, crystalline compound at room temperature. The introduction of the cyclobutoxy group in the para position of the benzoic acid ring significantly influences its properties compared to its parent compound, 4-hydroxybenzoic acid. The strained, puckered cyclobutane ring offers unique conformational constraints and metabolic stability, making it a valuable building block in drug design.[1]
Table 1: Physicochemical and Identification Data for 4-Cyclobutoxybenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 62577-95-1 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [2] |
| Melting Point | 192-195 °C | [2][4] |
| Physical Form | Powder | [2] |
| InChI Key | SBJGJSIFGXOICD-UHFFFAOYSA-N | [2][3] |
| SMILES | C1CC(C1)OC2=CC=C(C=C2)C(=O)O | [3] |
| Storage Temperature | Room Temperature | [2] |
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and widely employed method for synthesizing 4-Cyclobutoxybenzoic acid is via the Williamson ether synthesis. This classic SN2 reaction is exceptionally reliable for forming ethers from an alkoxide and a primary alkyl halide.[5]
Mechanistic Rationale
The synthesis proceeds in two conceptual stages:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of a 4-hydroxybenzoate ester, forming a highly nucleophilic phenoxide ion. Ethyl 4-hydroxybenzoate is a common starting material as the ester group protects the carboxylic acid from interfering with the reaction.
-
Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic carbon of cyclobutyl bromide. This is a concerted, backside attack that displaces the bromide leaving group, forming the cyclobutoxy ether linkage.[5][6] The use of a primary alkyl halide (cyclobutyl bromide) is crucial, as secondary or tertiary halides would favor elimination (E2) pathways, reducing the yield of the desired ether.[7]
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to yield the target 4-Cyclobutoxybenzoic acid. This is typically achieved by heating with an aqueous base, such as potassium hydroxide, followed by acidic workup to protonate the carboxylate.[4]
The choice of a polar aprotic solvent like dimethylformamide (DMF) is strategic; it effectively solvates the cation (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[7]
Experimental Protocol
The following protocol is adapted from established literature procedures.[4]
Step 1: Ether Formation
-
To a 500 mL round-bottom flask, add ethyl 4-hydroxybenzoate (25 g), anhydrous potassium carbonate (31 g), and potassium iodide (2.5 g) in dimethylformamide (300 mL).
-
Stir the mixture vigorously to ensure a fine suspension.
-
Add cyclobutyl bromide (23.1 g) to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 1 L of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-cyclobutoxybenzoate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ethyl 4-cyclobutoxybenzoate in a 10% aqueous potassium hydroxide solution (200 mL).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~2-3.
-
The white precipitate of 4-Cyclobutoxybenzoic acid will form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from acetonitrile to yield pure 4-Cyclobutoxybenzoic acid (Typical yield: ~12.7 g).[4]
Spectroscopic Profile
Characterization of 4-Cyclobutoxybenzoic acid relies on standard spectroscopic techniques. While specific spectra are proprietary to individual suppliers, the expected profile can be reliably predicted based on its molecular structure and data from analogous compounds.[8]
Table 2: Predicted Spectroscopic Data for 4-Cyclobutoxybenzoic Acid
| Technique | Feature | Predicted Chemical Shift / Signal | Rationale |
| ¹H NMR | -COOH | δ 12.0-13.0 ppm (s, 1H) | Acidic proton, broad singlet, solvent dependent.[9] |
| Aromatic (ortho to -COOH) | δ ~7.9 ppm (d, 2H) | Deshielded by the electron-withdrawing carboxylic acid group. | |
| Aromatic (ortho to -OR) | δ ~7.0 ppm (d, 2H) | Shielded by the electron-donating ether oxygen. | |
| -O-CH- | δ ~4.7 ppm (quintet, 1H) | Methine proton adjacent to the electron-withdrawing oxygen. | |
| Cyclobutyl (-CH₂-) | δ 1.6-2.5 ppm (m, 6H) | Aliphatic protons of the cyclobutane ring, complex multiplet. | |
| ¹³C NMR | -C=O | δ ~167 ppm | Carbonyl carbon of the carboxylic acid.[9] |
| Aromatic (C-COOH) | δ ~125 ppm | Quaternary carbon attached to the carboxyl group. | |
| Aromatic (C-OR) | δ ~163 ppm | Quaternary carbon attached to the ether oxygen. | |
| Aromatic (CH, ortho to -COOH) | δ ~132 ppm | Aromatic CH carbons adjacent to the carboxyl group. | |
| Aromatic (CH, ortho to -OR) | δ ~115 ppm | Aromatic CH carbons adjacent to the ether oxygen. | |
| -O-CH- | δ ~76 ppm | Methine carbon of the cyclobutoxy group. | |
| Cyclobutyl (-CH₂-) | δ ~31, ~13 ppm | Aliphatic carbons of the cyclobutane ring. | |
| FT-IR (cm⁻¹) | O-H stretch | 2500-3300 (very broad) | Characteristic broad absorption of a carboxylic acid dimer. |
| C=O stretch | 1680-1710 | Carbonyl stretch of the carboxylic acid. | |
| C-O stretch (Aryl ether) | 1240-1260 | Asymmetric C-O-C stretch. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 192 | Corresponds to the molecular weight. |
| Major Fragment | m/z = 137 | Loss of the cyclobutyl group (-C₄H₇). |
Reactivity and Applications in Drug Development
Chemical Reactivity
The reactivity of 4-Cyclobutoxybenzoic acid is dominated by its two functional groups: the carboxylic acid and the aryl ether.
-
Carboxylic Acid: This group undergoes typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC/HOBt), and reduction to a primary alcohol (using strong reducing agents like LiAlH₄). These reactions are fundamental for incorporating the molecule into larger, more complex structures.
-
Aryl Ether: The cyclobutoxy ether linkage is generally stable under most synthetic conditions. Cleavage requires harsh conditions, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃), which are not typically employed when this moiety is part of a larger drug candidate.
Role in Medicinal Chemistry
The incorporation of a cyclobutane ring into drug candidates is a strategic choice to enhance pharmacokinetic and pharmacodynamic properties.[1]
-
Metabolic Stability: The cyclobutoxy group can act as a "metabolic shield." It can replace more labile groups (e.g., isopropyl or tert-butyl groups) that are susceptible to oxidative metabolism by cytochrome P450 enzymes. The strained ring is less readily hydroxylated, potentially increasing the half-life of a drug.
-
Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring restricts the rotational freedom of the ether linkage.[1] This can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
-
Improved Physicochemical Properties: As a bioisostere for other alkyl or aryl groups, the cyclobutoxy moiety can fine-tune properties like lipophilicity (LogP), solubility, and membrane permeability, which are critical for oral bioavailability.[1]
-
Carboxylic Acid as a Pharmacophore: The carboxylic acid group is a key pharmacophore in many drugs, capable of forming strong hydrogen bonds and ionic interactions with target receptors.[10] However, its acidity can limit cell permeability. Converting it to a prodrug ester is a common strategy to improve drug delivery.[11]
Safety and Handling
4-Cyclobutoxybenzoic acid is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the most current Safety Data Sheet (SDS) from the supplier before use. Handle in a well-ventilated area or chemical fume hood.
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